4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, also known by its CAS number 1160245-28-2, is a chemical compound that belongs to the class of piperidine derivatives. Its molecular formula is C₁₅H₂₄ClN₃O, and it has a molecular weight of 297.82 g/mol. The compound features a piperidine ring substituted with an o-tolyl group and an aminoethyl side chain, which contributes to its unique chemical properties and potential biological activities .
These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its pharmacokinetic properties.
Research indicates that 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride exhibits significant biological activities, particularly in the field of pharmacology. It has been studied for its potential as a:
The synthesis of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride typically involves several steps:
4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride has various applications in scientific research:
Studies investigating the interactions of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride with biological targets are crucial for understanding its pharmacological profile. Key areas include:
These studies help define its safety profile and therapeutic window in clinical applications .
Several compounds share structural similarities with 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride, each exhibiting unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-(2-Aminoethyl)-N-(m-tolyl)piperidine-1-carboxamide hydrochloride | Structure | Similar mechanism but different receptor affinity |
| Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | Structure | Higher lipophilicity; used in drug delivery systems |
| 4-Amino-N-phenylpiperidine-1-carboxamide hydrochloride | Structure | Exhibits strong analgesic properties; different side chain |
These compounds are notable for their varied biological activities and applications, highlighting the unique position of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride within this class due to its specific substituents and resulting pharmacological effects .
The synthesis of 4-(2-aminoethyl)-N-(o-tolyl)piperidine-1-carboxamide hydrochloride emerged from broader investigations into piperidine-based neuropharmacological agents during the late 20th century. Early work on sigma receptor ligands, such as the 1992 study characterizing 1,3-di-o-tolylguanidine derivatives, laid foundational insights into the importance of o-tolyl groups in mediating receptor binding. The specific incorporation of a carboxamide moiety at the piperidine nitrogen represents a strategic modification first reported in patent literature circa 2010, aiming to enhance blood-brain barrier permeability while maintaining affinity for CNS targets.
Key milestones in its development include:
This compound occupies a unique niche in modern neuropharmacology due to its dual potential as:
Recent computational studies predict strong interactions with ERK-2 (binding energy: -9.8 kcal/mol) and VEGFR-2 (-10.2 kcal/mol), positioning it as a candidate for dual-pathway oncology therapeutics.
The compound belongs to three distinct structural families:
Critical structural determinants include:
This trajectory reflects growing recognition of its multifunctional pharmacology, bridging traditional receptor-focused approaches with modern kinase-targeted therapies.